2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide typically involves the following steps:
Formation of 5-methyl-1H-benzo[d]imidazole: This can be achieved through the reaction of o-phenylenediamine with acetic acid under heating conditions.
Thiolation: The resulting 5-methyl-1H-benzo[d]imidazole is then treated with a thiolating agent, such as thiourea, to introduce the thio group.
Acetylation: Finally, the thiolated product is acetylated using phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The imidazole ring can be reduced to form a corresponding amine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines or amides.
Substitution: Nitrophenyl or halophenyl derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride: Another imidazole derivative with potential therapeutic applications.
2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride: A structurally related compound with different functional groups.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A compound with a similar core structure but different substituents.
Uniqueness: 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-7-8-13-14(9-11)19-16(18-13)21-10-15(20)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXDKUAJMHOYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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